molecular formula C17H16N4O5 B12655686 2'-Deoxyinosine 3'-benzoate CAS No. 93778-58-6

2'-Deoxyinosine 3'-benzoate

Cat. No.: B12655686
CAS No.: 93778-58-6
M. Wt: 356.33 g/mol
InChI Key: RZQPZGXOKJLURQ-YNEHKIRRSA-N
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Description

2’-Deoxyinosine 3’-benzoate is a chemical compound with the molecular formula C17H16N4O5 and a molecular weight of 356.33 g/mol It is a derivative of 2’-deoxyinosine, where the 3’-hydroxyl group is esterified with benzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-deoxyinosine 3’-benzoate typically involves the esterification of 2’-deoxyinosine with benzoic acid. This reaction can be carried out using standard esterification techniques, such as the use of a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually conducted in an anhydrous solvent like dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for 2’-deoxyinosine 3’-benzoate are not well-documented, the general principles of nucleoside esterification can be applied. Large-scale production would likely involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2’-Deoxyinosine 3’-benzoate can undergo various chemical reactions, including:

    Oxidation: The purine base can be oxidized under specific conditions, leading to the formation of oxidized nucleoside derivatives.

    Reduction: Reduction reactions can target the benzoate ester group, potentially leading to the formation of 2’-deoxyinosine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic reagents like ammonia (NH3) or amines can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of inosine derivatives, while reduction can yield 2’-deoxyinosine.

Scientific Research Applications

2’-Deoxyinosine 3’-benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-deoxyinosine 3’-benzoate involves its interaction with specific enzymes and molecular targets. For instance, it can be incorporated into DNA by DNA polymerases, where it may affect DNA replication and repair processes. The benzoate ester group can also influence the compound’s cellular uptake and metabolism .

Comparison with Similar Compounds

Similar Compounds

    2’-Deoxyinosine: The parent compound, which lacks the benzoate ester group.

    Inosine: A related nucleoside with a hydroxyl group at the 2’ position instead of a hydrogen.

    2’-Deoxyadenosine: Another deoxyribonucleoside with an adenine base instead of hypoxanthine.

Uniqueness

2’-Deoxyinosine 3’-benzoate is unique due to the presence of the benzoate ester group, which can modulate its chemical and biological properties. This modification can enhance its stability, alter its interaction with enzymes, and potentially improve its therapeutic efficacy .

Properties

CAS No.

93778-58-6

Molecular Formula

C17H16N4O5

Molecular Weight

356.33 g/mol

IUPAC Name

[(2R,3S,5R)-2-(hydroxymethyl)-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl] benzoate

InChI

InChI=1S/C17H16N4O5/c22-7-12-11(26-17(24)10-4-2-1-3-5-10)6-13(25-12)21-9-20-14-15(21)18-8-19-16(14)23/h1-5,8-9,11-13,22H,6-7H2,(H,18,19,23)/t11-,12+,13+/m0/s1

InChI Key

RZQPZGXOKJLURQ-YNEHKIRRSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CNC3=O)CO)OC(=O)C4=CC=CC=C4

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=CNC3=O)CO)OC(=O)C4=CC=CC=C4

Origin of Product

United States

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